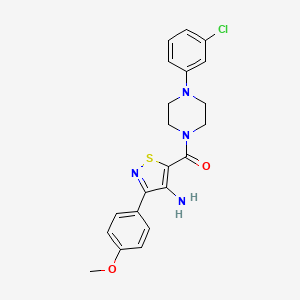
(4-Amino-3-(4-methoxyphenyl)isothiazol-5-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of organic compounds known as aryl-phenylketones . These are aromatic compounds containing a ketone substituted by one aryl group, and a phenyl group . It’s a common structural motif found in agrochemicals and pharmaceuticals . The incorporation of this heterocycle into biologically active compounds can be accomplished through a Mannich reaction .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel compound was obtained in good yield via a three-step protocol . The product’s structure was assigned by HRMS, IR, 1H and 13C NMR experiments .
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using various spectroscopic techniques and confirmed by single-crystal X-ray diffraction analysis . In the single crystal, C–H…O hydrogen bonds between neighboring molecules form chains along the a-axis direction .
Chemical Reactions Analysis
The chemistry and synthesis of compounds possessing a 1,2,4-triazolo [3,4-b] [1,3,4]thiadiazine nucleus have attracted enormous attention . Reaction of 4-amino-5-hydrazinyl-3-mercapto-1,2,4-triazole, substituted 3-(2-bromo-acetyl)coumarins and acetyl acetone in absolute ethanol under reflux afforded a compound .
Scientific Research Applications
Antimicrobial Activities : A study by Bektaş et al. (2010) on novel triazole derivatives, including compounds structurally related to the one , demonstrated good to moderate antimicrobial activities against test microorganisms. This suggests potential applications in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Anticancer and Antituberculosis Studies : Mallikarjuna et al. (2014) synthesized derivatives of 1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone, showing significant antituberculosis and anticancer activity, highlighting the potential of similar compounds in treating these diseases (Mallikarjuna, Padmashali, & Sandeep, 2014).
Synthesis and Characterization for Antiviral Activity : FathimaShahana and Yardily (2020) conducted a study focusing on the synthesis and molecular docking of a similar compound to understand its antiviral activity. This indicates potential applications in the development of antiviral drugs (FathimaShahana & Yardily, 2020).
Potential in Parkinson's Disease Research : Wang et al. (2017) synthesized a novel compound, HG-10-102-01, structurally related to the compound , for imaging of LRRK2 enzyme in Parkinson's disease using PET scans. This suggests the compound's potential application in neurodegenerative disease research (Wang, Gao, Xu, & Zheng, 2017).
Tubulin Polymerization Inhibition in Cancer Therapy : Prinz et al. (2017) report on derivatives of phenylpiperazine, showing potent inhibition of tubulin polymerization, a mechanism useful in cancer therapy. This highlights the relevance of structurally similar compounds in developing anticancer drugs (Prinz, Ridder, Vogel, Böhm, Ivanov, Ghasemi, Aghaee, & Müller, 2017).
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Similar compounds have been found to affect a variety of pathways related to the biological activities mentioned above . The downstream effects of these pathway alterations would depend on the specific targets and mode of action of the compound.
Pharmacokinetics
The presence of the piperazine group in similar compounds has been found to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Similar compounds have shown a variety of biological activities, suggesting that this compound could have diverse molecular and cellular effects .
Future Directions
Properties
IUPAC Name |
[4-amino-3-(4-methoxyphenyl)-1,2-thiazol-5-yl]-[4-(3-chlorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2S/c1-28-17-7-5-14(6-8-17)19-18(23)20(29-24-19)21(27)26-11-9-25(10-12-26)16-4-2-3-15(22)13-16/h2-8,13H,9-12,23H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNQHMHSHPTJPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
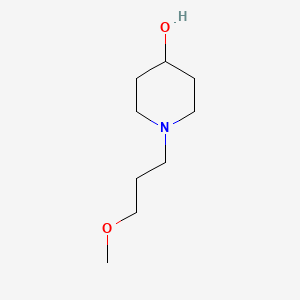
![2-methyl-4-(4-(((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenyl)oxazole](/img/structure/B2467644.png)
![1-({1-[3-(3-Chloro-4-fluorophenyl)propanoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2467646.png)


![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl pentanoate](/img/structure/B2467653.png)

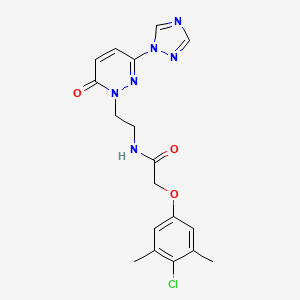
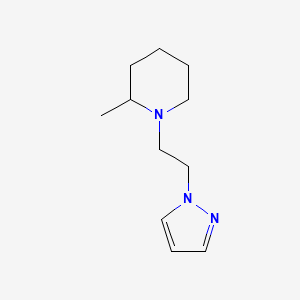
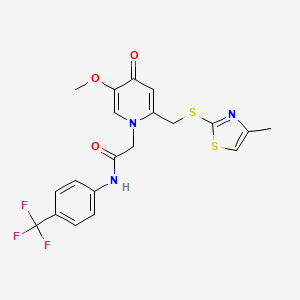
![5-((4-Benzylpiperidin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2467658.png)
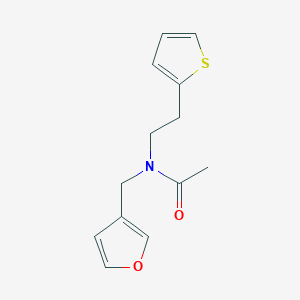
![4-bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B2467661.png)
![1-Methyl-4-[4-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine](/img/structure/B2467663.png)
